beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-

Description

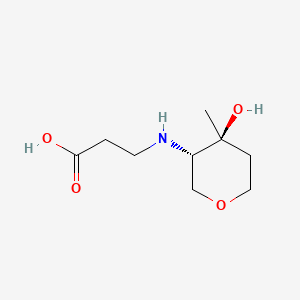

Chemical Identity and Properties The compound “beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-” (CAS: 134259-24-8) is a structurally modified derivative of beta-alanine, a non-essential amino acid. Its molecular formula is C₉H₁₇NO₄, with a molar mass of 203.24 g/mol . The name reflects its unique substitution pattern: a 1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol moiety is attached to the beta-alanine backbone. This modification distinguishes it from standard beta-alanine, which lacks the pentitol-derived side chain.

The pentitol group may influence its bioavailability or interaction with cellular transporters, such as those shared with glycine, taurine, or gamma-aminobutyric acid (GABA) .

Properties

CAS No. |

134259-24-8 |

|---|---|

Molecular Formula |

C9H17NO4 |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

3-[[(3S,4S)-4-hydroxy-4-methyloxan-3-yl]amino]propanoic acid |

InChI |

InChI=1S/C9H17NO4/c1-9(13)3-5-14-6-7(9)10-4-2-8(11)12/h7,10,13H,2-6H2,1H3,(H,11,12)/t7-,9-/m0/s1 |

InChI Key |

UZBZICLVTOAFGB-CBAPKCEASA-N |

Isomeric SMILES |

C[C@@]1(CCOC[C@@H]1NCCC(=O)O)O |

Canonical SMILES |

CC1(CCOCC1NCCC(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Sugar Moiety Preparation

- The sugar moiety, 1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol, is prepared by selective deoxygenation and methylation of pentose sugars.

- Literature reports the use of selective protection-deprotection strategies to achieve the 2,4-dideoxy pattern and introduction of the methyl group at the 3-C position.

- For example, starting from L-threose or related pentoses, chemical steps include:

- Protection of hydroxyl groups as acetals or silyl ethers.

- Selective reduction of hydroxyls to hydrogens (deoxygenation) using reagents like tributyltin hydride or radical-based methods.

- Introduction of the methyl group via methylation reactions or by using methylated sugar precursors.

- Purification is typically done by silica gel chromatography or crystallization.

Coupling with Beta-Alanine

- Beta-Alanine is introduced by forming an amide bond with the sugar moiety.

- The carboxyl group of beta-Alanine or its activated derivative (e.g., N-carboxyanhydride, NCA) is reacted with the amino group on the sugar or vice versa.

- Common coupling reagents include:

- Carbodiimides (e.g., EDC, DCC) often in the presence of additives like HOBt or NHS to improve yield and reduce side reactions.

- Peptide synthesizers can be used for automated coupling if the compound is part of a peptide or peptide-like structure.

- Alternatively, enzymatic methods or fermentation processes using recombinant microorganisms can be employed to produce peptide-linked conjugates with high specificity and yield.

Purification and Characterization

- The crude product is purified by:

- Silica gel chromatography using gradients of ethyl acetate and heptane or other solvent systems.

- Crystallization from suitable solvents.

- Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation.

- Infrared (IR) spectroscopy for functional group analysis.

- High-performance liquid chromatography (HPLC) for purity assessment.

Research Findings and Data Summary

| Step | Method/Technique | Key Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Sugar moiety synthesis | Protection, selective deoxygenation, methylation | Protecting groups (acetals, silyl ethers), tributyltin hydride, methylation reagents | Moderate to good yields; stereochemistry controlled |

| Activation of sugar | Functional group activation (e.g., tosylation) | Tosyl chloride, pyridine | Enables regioselective coupling |

| Coupling with beta-Alanine | Amide bond formation | Carbodiimides (EDC, DCC), HOBt/NHS | Yields vary; peptide synthesizer can be used |

| Purification | Silica gel chromatography | Ethyl acetate/heptane gradient | High purity achieved |

| Characterization | NMR, MS, IR, HPLC | Standard analytical instrumentation | Confirms structure and purity |

Alternative and Advanced Methods

- Peptide synthesis techniques : Automated solid-phase peptide synthesis (SPPS) can be adapted to incorporate sugar-amino acid conjugates, allowing precise control over sequence and modifications.

- Biotechnological approaches : Recombinant microorganisms can be engineered to produce peptide conjugates involving beta-Alanine derivatives, offering scalable and environmentally friendly production routes.

- Enzymatic coupling : Enzymes such as transpeptidases or ligases may be used to catalyze the formation of amide bonds under mild conditions, preserving stereochemistry and reducing side products.

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amino group of the β-alanine moiety exhibits nucleophilic character, participating in reactions typical of aliphatic amines.

-

Key Insight : The amino group’s reactivity is leveraged in drug delivery systems for covalent conjugation with carboxylic acid-containing active agents, forming stable amide bonds under peptide-coupling conditions .

Hydrolysis and Ring-Opening Reactions

The 1,5-anhydro ring in the pentitol moiety is susceptible to acid- or enzyme-catalyzed hydrolysis.

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| Acid Hydrolysis | HCl (1M), 80°C, 2h | Linear pentitol derivative | |

| Enzymatic Cleavage | β-Glucosidases, pH 7.4, 37°C | Release of β-alanine and sugar |

-

Structural Impact : Ring-opening alters solubility and bioavailability, critical for prodrug activation .

-

Mechanism : Enzymatic hydrolysis by β-alanine synthase (βAS) homologs cleaves the glycosidic bond, releasing β-alanine .

Oxidation and Reduction Reactions

The sugar moiety’s hydroxyl and methyl groups undergo redox transformations.

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| Oxidation | NaIO4, aqueous, RT | Cleavage to dialdehyde intermediate | |

| Reduction | NaBH4, methanol, 0°C | Saturated sugar derivative |

-

Selectivity : The 3-C-methyl group stabilizes radical intermediates during oxidation, directing regioselectivity .

Conjugation and Peptide Bond Formation

The compound’s amino group facilitates peptide coupling, enabling applications in drug delivery.

| Reaction Type | Conditions | Products/Outcome | References |

|---|---|---|---|

| Peptide Synthesis | EDC/NHS, DMF, RT | Peptide-drug conjugates | |

| Enzymatic Transamination | Glutamic acid, pH 8.5 | Intramolecular transamination |

-

Applications : Conjugates exhibit controlled release via enzymatic hydrolysis in systemic circulation, bypassing first-pass metabolism .

Thermal and Photochemical Stability

The compound’s stability under varying conditions influences synthetic and storage protocols.

| Condition | Observation | Mechanism | References |

|---|---|---|---|

| Thermal Degradation | >150°C, inert atmosphere | Dehydration to cyclic imine | |

| UV Exposure | 254 nm, 24h | Radical-mediated decomposition |

Enzymatic Modifications

Enzyme-mediated transformations highlight its biological relevance.

| Enzyme | Reaction | Role | References |

|---|---|---|---|

| β-Alanine Synthase | Hydrolysis of glycosidic bond | Pyrimidine catabolism | |

| Cytochrome P450 | Oxidative demethylation | Metabolic detoxification |

Scientific Research Applications

Research Findings

Numerous studies have investigated the effects of beta-alanine supplementation on physical performance. A systematic review found that beta-alanine supplementation significantly improves performance in exercises relying on anaerobic glycolysis . Key findings from various studies include:

-

Performance Enhancement:

- A meta-analysis indicated that beta-alanine supplementation results in significant improvements in high-intensity exercise performance, particularly in tasks lasting 1 to 4 minutes .

- Another study showed that 28 days of supplementation led to improved maximum voluntary contraction and reduced half-relaxation time in skeletal muscles .

- Effects on Specific Populations:

- Dosage and Duration:

Case Studies

Case Study 1: Endurance Athletes

A cohort study involving endurance athletes demonstrated that those who supplemented with beta-alanine showed a marked increase in time-to-exhaustion during high-intensity interval training compared to a placebo group. The athletes reported less perceived exertion and improved overall performance metrics.

Case Study 2: Team Sports

In a controlled trial with rugby players, those who received beta-alanine supplementation exhibited enhanced sprint performance and greater training adaptations over a competitive season compared to those who did not supplement. This suggests practical applications for team sports where repeated bouts of high-intensity efforts are required.

Mechanism of Action

The mechanism of action of Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. The anhydro sugar moiety can also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize this compound, comparisons are drawn with beta-alanine and related amino acid derivatives.

Table 1: Structural and Functional Comparison

Key Functional Differences

Role in Carnosine Synthesis Beta-Alanine: Direct precursor of carnosine; supplementation increases muscle carnosine concentrations, enhancing buffering capacity against lactic acid during exercise . Target Compound: Structural modification likely prevents direct incorporation into carnosine. Its metabolic fate remains unclear, but it may act independently or require enzymatic cleavage to release beta-alanine.

Transport and Bioavailability Beta-alanine competes with glycine, taurine, and GABA for sodium-dependent transporters .

Performance and Health Effects Beta-Alanine: Clinically shown to improve endurance in high-intensity exercise (1–4 minutes) by delaying neuromuscular fatigue . Effects on strength and body composition are inconsistent . Target Compound: No direct performance data available.

Table 2: Research Findings on Beta-Alanine vs. Hypothetical Target Compound

Biological Activity

Beta-Alanine, N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)- is a derivative of beta-alanine that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its biological functions. In this article, we will explore the biological activity of this compound, focusing on its metabolic pathways, potential therapeutic applications, and relevant case studies.

The compound's molecular formula is with a molecular weight of approximately 189.24 g/mol. It has specific chemical properties that influence its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C9H17NO4 |

| Molecular Weight | 189.24 g/mol |

| Hydrogen Bond Donor Count | 3 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 5 |

| Topological Polar Surface Area | 105 Ų |

Metabolic Pathways

Beta-alanine plays a crucial role in various metabolic pathways. It is primarily involved in the synthesis of carnosine, a dipeptide that acts as a buffer in muscle tissues, helping to regulate pH during high-intensity exercise. The synthesis of carnosine from beta-alanine and L-histidine has been well-documented:

In addition to carnosine synthesis, beta-alanine is also involved in the metabolism of pantothenic acid (Vitamin B5), which is essential for the formation of coenzyme A (CoA). This pathway is vital for fatty acid synthesis and energy metabolism.

Neurotransmitter Activity

Recent studies have indicated that beta-alanine may act as a neuromodulator in the central nervous system (CNS). It has been shown to inhibit GABA transaminase, potentially leading to elevated levels of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter. This action could have implications for conditions such as anxiety and epilepsy:

- Neurotoxic Effects : At elevated concentrations, beta-alanine can exhibit neurotoxic properties, affecting neuronal health and function.

- CNS Depression : Chronic high levels may lead to CNS depression, affecting cognitive and motor functions.

Protective Roles in Plants

In plant biology, beta-alanine has been implicated in protective mechanisms against environmental stressors. For example, it is involved in the synthesis of homoglutathione in leguminous plants, which helps mitigate heavy metal toxicity and oxidative stress:

- Homoglutathione Synthesis : This pathway enhances the plant's ability to cope with reactive oxygen species (ROS) and heavy metals.

Athletic Performance Enhancement

A significant body of research supports the use of beta-alanine supplementation among athletes to enhance performance. A meta-analysis indicated that daily supplementation (3-6 g) over four weeks resulted in a 30-50% increase in muscle carnosine levels:

- Study Findings : Participants exhibited improved exercise capacity and reduced fatigue during high-intensity workouts.

- Long-term Effects : The retention of increased muscle carnosine levels persists for approximately 14-15 weeks post-supplementation cessation.

Neurological Implications

Research has also explored the neurological implications of beta-alanine. One study highlighted its potential role in modulating GABAergic activity:

- Clinical Observations : Patients with GABA-transaminase deficiency showed altered beta-alanine metabolism leading to heightened GABA levels and associated neurological symptoms.

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing derivatives of beta-alanine, such as N-(1,5-anhydro-2,4-dideoxy-3-C-methyl-L-threo-pentitol-2-yl)-beta-alanine?

Synthesis typically involves coupling beta-alanine with modified sugar moieties via nucleophilic substitution or enzymatic catalysis. For characterization:

- Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation, including stereochemical assignments .

- High-Performance Liquid Chromatography (HPLC) with UV or mass detection ensures purity, as seen in protocols for related amino acid derivatives (e.g., acetyl glycyl beta-alanine) .

- Thermal stability and solubility profiles (e.g., melting points, density) should be determined using differential scanning calorimetry (DSC) and solvent titration, as demonstrated for lauroyl beta-alanine derivatives .

Basic: How does beta-alanine contribute to carnosine synthesis in biological systems, and what are the implications for its derivatives?

Beta-alanine is the rate-limiting precursor for carnosine (β-alanyl-L-histidine), which buffers muscle pH during high-intensity exercise. Derivatives like the target compound may alter:

- Bioavailability : Modifications to the sugar moiety (e.g., 1,5-anhydro structure) could influence transport across the blood-brain barrier, as observed in studies on brain carnosine synthesis .

- Enzymatic Interactions : The stereochemistry of the sugar component (L-threo configuration) may affect binding to carnosine synthase, analogous to how methyl groups in related compounds alter enzyme kinetics .

Advanced: How should researchers design experiments to evaluate the pharmacokinetics of beta-alanine derivatives in non-muscular tissues (e.g., brain)?

- Dosage Protocols : Use split-dose regimens (e.g., 2–4 doses/day) to mitigate paraesthesia, as validated in human studies with unmodified beta-alanine .

- Tissue-Specific Analysis : Employ magnetic resonance spectroscopy (MRS) to quantify carnosine/homocarnosine in brain tissue, referencing protocols from rodent models .

- Statistical Frameworks : Apply repeated-measures ANOVA to assess time- and dose-dependent effects, as demonstrated in cognitive function studies .

Advanced: How can contradictory data on beta-alanine’s antioxidant effects be resolved in mechanistic studies?

- Controlled Redox Assays : Measure oxidative stress markers (e.g., malondialdehyde) under standardized conditions to isolate beta-alanine’s role from confounding factors like exercise-induced ROS .

- Species-Specific Models : Note that antioxidant effects observed in rodents (e.g., reduced mitochondrial stress) may not translate to humans, necessitating cross-validation .

- Co-Supplementation Controls : Account for interactions with compounds like sodium bicarbonate, which independently modulate pH and oxidative pathways .

Advanced: What computational approaches are suitable for modeling the stereochemical interactions of beta-alanine derivatives with enzymes?

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS to predict binding affinities of the L-threo-pentitol moiety with carnosine synthase, informed by crystallographic data from related enzymes .

- Density Functional Theory (DFT) : Calculate charge distribution and orbital interactions to explain regioselectivity in synthetic pathways .

Basic: What analytical techniques are essential for quantifying beta-alanine derivatives in biological matrices?

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion-pairing reagents (e.g., TFA) to enhance retention of polar derivatives, as validated in neurotransmitter studies .

- Isotope-Labeled Internal Standards : Use deuterated analogs (e.g., d₃-beta-alanine) to correct for matrix effects in plasma or tissue homogenates .

Advanced: How can researchers address variability in exercise-induced outcomes when testing beta-alanine derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.